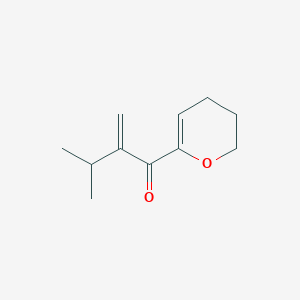

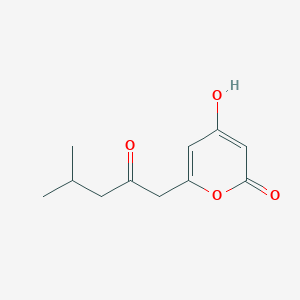

4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンは、ピラノン類に属する化合物です。 水にわずかに溶解し、pKaに基づいて非常に弱酸性の化合物です 。 この化合物は、ライ麦、栗、ジャガイモ、フェイジョアなどのさまざまな食品に含まれており、これらの食品の潜在的なバイオマーカーとなっています .

準備方法

4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンの合成は、多成分反応によって達成できます。 このような方法の1つは、フェニルグリオキサール水和物、1,3-ジメチルバルビツール酸、および4-ヒドロキシ-6-メチル-2H-ピラン-2-オンの反応を伴います 。 合成された化合物の構造は、1H、13C-NMR、IR分光法、質量分析、元素分析などのさまざまな分光法を使用して確認できます .

化学反応の分析

4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬と条件には、フェニルグリオキサール水和物と1,3-ジメチルバルビツール酸が含まれます 。 これらの反応から生成される主要な生成物は、多くの場合、合成有機化学および医薬品化学における中間体です .

科学研究への応用

この化合物は、いくつかの科学研究に応用されています。 多成分反応を通じてさまざまな分子構造の合成に使用されており、これらの反応は効率性、廃棄物の削減、高い原子経済性で知られています 。 医薬品化学では、4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンは、重要な中間体の合成のためのビルディングブロックとして役立ちます 。 さらに、潜在的な生物活性があり、さらなる生物学的および薬理学的調査の候補となっています .

科学的研究の応用

This compound has several scientific research applications. It is used in the synthesis of diverse molecular structures through multicomponent reactions, which are known for their efficiency, reduced waste, and high atom economy . In medicinal chemistry, 4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one serves as a building block for the synthesis of key intermediates . Additionally, it has potential biological activity, making it a candidate for further biological and pharmacological studies .

作用機序

4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンの作用機序は、生物系における分子標的および経路との相互作用を伴います。 この化合物の構造により、さまざまな生化学反応に関与し、細胞外シグナル調節キナーゼ1/2(ERK1/2)経路に影響を与える可能性があります 。 この相互作用は、抗腫瘍活性につながる可能性があり、がん研究の潜在的な候補となっています .

類似化合物との比較

4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンは、4-ヒドロキシ-2-キノロンや6-ヒドロキシ-4-メチル-2-オキソ-5-[(4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-イル)ジアゼニル]-1,2-ジヒドロピリジン-3-カルボニトリルなどの他の類似化合物と比較できます 。 これらの化合物は、類似の構造的特徴と生物学的活性を共有していますが、特定の用途と化学的特性が異なります。 4-ヒドロキシ-6-(4-メチル-2-オキソペンチル)-2H-ピラン-2-オンの独自性は、バイオマーカーとしての可能性と、合成化学および医薬品化学における多様な用途にあります .

特性

CAS番号 |

327175-06-4 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC名 |

4-hydroxy-6-(4-methyl-2-oxopentyl)pyran-2-one |

InChI |

InChI=1S/C11H14O4/c1-7(2)3-8(12)4-10-5-9(13)6-11(14)15-10/h5-7,13H,3-4H2,1-2H3 |

InChIキー |

GACVANPZCDHOHT-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=O)CC1=CC(=CC(=O)O1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)

![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)

![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)

![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)

![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)